molecular formula C12H14O4 B067684 (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid CAS No. 175521-78-5

(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid

Cat. No. B067684
M. Wt: 222.24 g/mol
InChI Key: KDDBSOXJYRJAGU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid is a chemical compound that belongs to the class of propanoic acids. It is also known as BEOPA. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX activity leads to a decrease in prostaglandin production, resulting in anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

Studies have shown that (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid exhibits anti-inflammatory and analgesic effects in animal models. It has been reported to reduce inflammation and pain in conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One advantage of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid is its low toxicity profile. This makes it a safer alternative to other compounds that exhibit similar effects. However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics. More research is needed to fully understand the properties of this compound.

Future Directions

There are several future directions for the study of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid. One direction is the development of new drugs based on this compound. Studies have shown that it has the potential to be used as a scaffold for the development of new drugs with anti-inflammatory and analgesic properties. Another direction is the study of its pharmacokinetics and pharmacodynamics. More research is needed to fully understand how this compound is absorbed, distributed, metabolized, and excreted in the body. Finally, the study of the effects of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid on other physiological processes is also a promising direction for future research.
Conclusion:
In conclusion, (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits anti-inflammatory and analgesic properties and has a low toxicity profile. However, more research is needed to fully understand its properties and potential applications. The development of new drugs based on this compound and the study of its pharmacokinetics and pharmacodynamics are promising directions for future research.

Synthesis Methods

The synthesis of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid involves the reaction between benzyl bromide and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetone or ethanol. The product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and analgesic properties. Studies have also shown that this compound has the potential to be used as a scaffold for the development of new drugs.

properties

CAS RN

175521-78-5

Product Name

(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

KDDBSOXJYRJAGU-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)C(=O)O

SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)O

synonyms

Propanedioic acid, (phenylmethyl)-, monoethyl ester, (R)- (9CI)

Origin of Product

United States

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